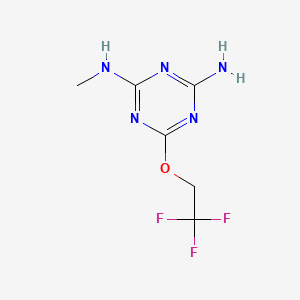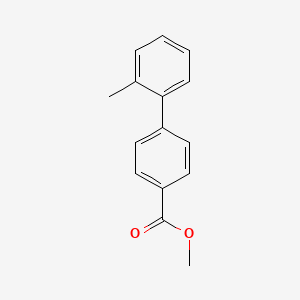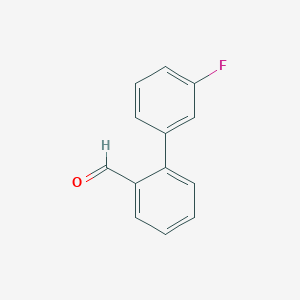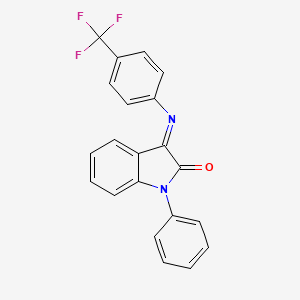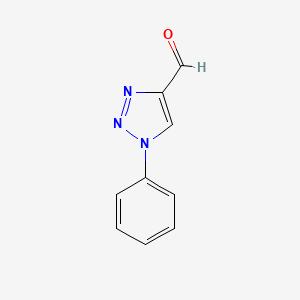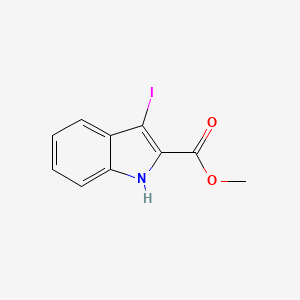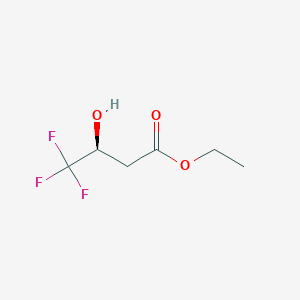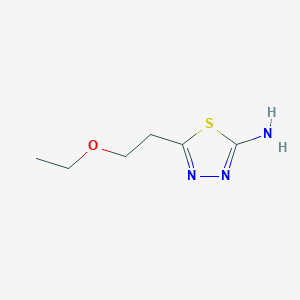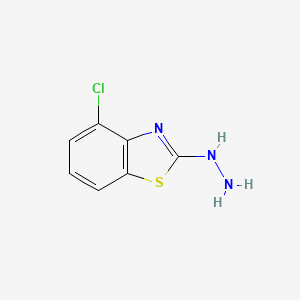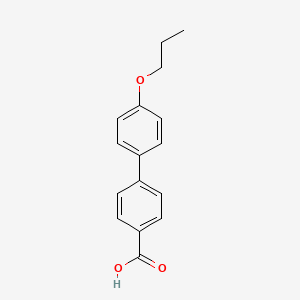
4-(2-Azidoethyl)morpholine
Übersicht
Beschreibung
“4-(2-Azidoethyl)morpholine” is a nitrogen-containing heterocyclic compound that belongs to the class of azido compounds. It’s a member of morpholines .
Synthesis Analysis
The synthesis of morpholines has been a subject of much study due to their biological and pharmacological importance . The reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine, which is a primary amine, was carried out in the presence of Trimethylamine in THF .
Molecular Structure Analysis
The molecular formula of “4-(2-Azidoethyl)morpholine” is C6H12N4O . The InChI is InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 and the Canonical SMILES is C1COCCN1CCN=[N+]=[N-] .
Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Azidoethyl)morpholine” is 156.19 g/mol . Other physical and chemical properties are not well-documented.
Wissenschaftliche Forschungsanwendungen
-
Application in Biomedical Research
- Scientific Field : Biomedical Research
- Summary of Application : 4-(2-Aminoethyl)morpholine is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group .
- Methods of Application : The compound is used in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells .
- Results or Outcomes : The application of this compound in biomedical research has led to advancements in cellular imaging techniques .
-
Application in Hydrogel Synthesis
- Scientific Field : Polymer Chemistry
- Summary of Application : 4-(2-Aminoethyl)morpholine is used in the synthesis of stimuli-responsive hydrogels .
- Methods of Application : A new cationic monomer derived from morpholine was synthesized and characterized. Through free radical aqueous polymerization, novel copolymeric hydrogels have been prepared successfully .
- Results or Outcomes : The hydrogels were tested for swelling, diffusion, and uptake of reactive orange, an anionic dye. The results demonstrate that the hydrogels provide an excellent advantage for the removal of anionic textile dyes from wastewater .
-
Application in Antibacterial Research
- Scientific Field : Medicinal Chemistry
- Summary of Application : 4-(2-Aminoethyl)morpholine is used in the synthesis of antibacterial compounds .
- Methods of Application : The compound is used in the synthesis of a series of molecules that have been evaluated for antibacterial activity .
- Results or Outcomes : The antibacterial activity results showed good inhibitory action against all the bacterial strains of gram-bacteria with a few exceptions .
-
Application in Synthesis of Fluorescent Probes
- Scientific Field : Biochemistry
- Summary of Application : 4-(2-Aminoethyl)morpholine is used in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells .
- Methods of Application : The compound is used to create a fluorescent probe that can be targeted to lysosomes, a type of organelle in cells .
- Results or Outcomes : This application has led to advancements in cellular imaging techniques, particularly in the visualization of hydrogen sulfide in living cells .
-
Application in Synthesis of DNA Targeting Fluorescent Probe
- Scientific Field : Molecular Biology
- Summary of Application : 4-(2-Aminoethyl)morpholine is used in the synthesis of 1,8-naphthalimide conjugated Troger’s bases as deoxyribonucleic acid (DNA) targeting fluorescent probe .
- Methods of Application : The compound is used to create a fluorescent probe that can bind to DNA, allowing for the visualization of DNA in cells .
- Results or Outcomes : This application has led to advancements in molecular biology techniques, particularly in the visualization of DNA in living cells .
-
Application in Synthesis of pH Monitoring Fluorescent Probe
- Scientific Field : Biochemistry
- Summary of Application : 4-(2-Aminoethyl)morpholine is used in the synthesis of intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells .
- Methods of Application : The compound is used to create a fluorescent probe that can monitor pH changes in cells .
- Results or Outcomes : This application has led to advancements in cellular imaging techniques, particularly in the monitoring of pH changes in living cells .
-
Application in Wastewater Treatment
- Scientific Field : Environmental Science
- Summary of Application : 4-(2-Aminoethyl)morpholine is used in the synthesis of stimuli-responsive hydrogels for the absorption uptake of textile azo dye .
- Methods of Application : A new cationic monomer derived from morpholine was synthesized and characterized. Through free radical aqueous polymerization, novel copolymeric hydrogels have been prepared successfully .
- Results or Outcomes : The hydrogels were tested for swelling, diffusion, and uptake of reactive orange, an anionic dye. The results demonstrate that the hydrogels provide an excellent advantage for the removal of anionic textile dyes from wastewater .
-
Application in Synthesis of Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 4-(2-Aminoethyl)morpholine is used as a precursor to synthesize a variety of antimicrobial agents .
- Methods of Application : The compound is used in the synthesis of a series of molecules that have been evaluated for antibacterial activity .
- Results or Outcomes : The antibacterial activity results showed good inhibitory action against all the bacterial strains of gram-bacteria with a few exceptions .
Eigenschaften
IUPAC Name |
4-(2-azidoethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEOLKFODUELIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371771 | |
| Record name | 4-(2-azidoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azidoethyl)morpholine | |
CAS RN |
660395-39-1 | |
| Record name | 4-(2-azidoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




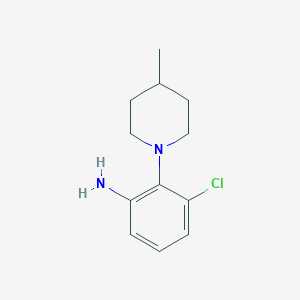
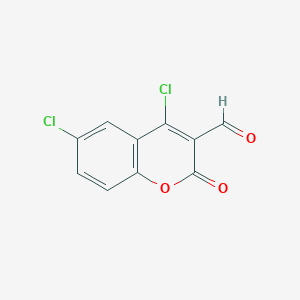
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)
